(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone
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Overview
Description
(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes chloro, methoxy, hydroxy, and oxazolidinyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of chloro and methoxy substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The methoxy and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile compound for developing new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone involves its interaction with specific molecular targets. The chloro and methoxy groups may facilitate binding to enzymes or receptors, while the oxazolidinone ring could play a role in stabilizing the compound’s conformation. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone: This compound itself serves as a reference point.
(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanol: A similar compound with a hydroxyl group instead of a methanone group.
(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]ethanone: A compound with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
205983-78-4 |
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Molecular Formula |
C26H25Cl2NO5 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
(4-chloro-3-methoxyphenyl)-[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone |
InChI |
InChI=1S/C26H25Cl2NO5/c1-32-22-14-18(9-11-20(22)27)25(30)29-16-34-26(31,19-10-12-21(28)23(15-19)33-2)24(29)13-8-17-6-4-3-5-7-17/h3-7,9-12,14-15,24,31H,8,13,16H2,1-2H3/t24-,26?/m0/s1 |
InChI Key |
AJWVPPYZPUFNLO-QSAPEBAKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)N2COC([C@@H]2CCC3=CC=CC=C3)(C4=CC(=C(C=C4)Cl)OC)O)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2COC(C2CCC3=CC=CC=C3)(C4=CC(=C(C=C4)Cl)OC)O)Cl |
Origin of Product |
United States |
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